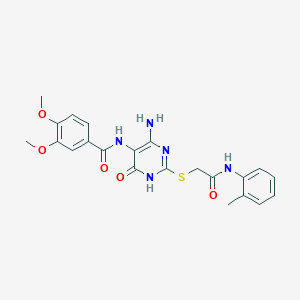![molecular formula C16H17N3O4 B2770043 N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 922087-14-7](/img/structure/B2770043.png)
N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide” is a compound that contains an oxadiazole ring, which is a heterocyclic five-membered ring that possesses two carbons, one oxygen atom, two nitrogen atoms, and two double bonds . Oxadiazole derivatives are an important class of heterocyclic compounds due to their broad range of chemical and biological properties .
Applications De Recherche Scientifique
1. Chemical Synthesis and Reaction Studies
- Research has explored the synthesis and reactions of compounds similar to N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide. For instance, Kawashima and Tabei (1986) investigated the reaction of benzamide oxime with N, N′-dicyclohexylcarbodiimide, which is a process relevant to the synthesis of similar compounds (Kawashima & Tabei, 1986).
2. Antimicrobial and Antibacterial Properties
- Compounds with structures related to this compound have been shown to possess antimicrobial and antibacterial properties. Palkar et al. (2017) conducted a study on 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones, demonstrating significant antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis (Palkar et al., 2017).
3. Structural Characterization and Biological Activity
- Another area of interest is the structural characterization and assessment of the biological activity of related compounds. Kelly et al. (2007) synthesized N-(ferrocenylmethyl)benzene-carboxamide derivatives and evaluated their cytotoxic effects on breast cancer cell lines (Kelly et al., 2007).
4. Synthesis Methods for Derivatives
- Innovative synthesis methods for derivatives of 1,3,5-oxadiazine, a compound class related to this compound, have been explored, as reported in a 2022 study. This research presents a new method for synthesizing 1,3,5-oxadiazine derivatives (Biointerface Research in Applied Chemistry, 2022).
5. Cytotoxic Activity of Derivatives
- The cytotoxic activity of certain oxadiazole and aza-β-lactam derivatives was studied by Abdulqader et al. (2018), providing insights into the potential medical applications of similar compounds (Abdulqader et al., 2018).
6. Electrophilic Reactivity and Potential Applications
- Il’in et al. (2018) investigated the electrophilic reactivity of 5-amino-1,2,4-oxadiazolium bromides, showing their potential for various chemical transformations, which could be relevant to the synthesis and application of this compound (Il’in et al., 2018).
7. Novel Hybrid Molecules with Antimicrobial Properties
- Shruthi et al. (2016) synthesized novel benzimidazole–oxadiazole hybrid molecules, demonstrating promising antimicrobial agents. This research indicates the potential of combining different molecular structures for enhanced biological activity (Shruthi et al., 2016).
Mécanisme D'action
Target of Action
Compounds with similar structures, such as 5-aryl-1,3,4-oxadiazoles, have been designed as potential inhibitors of acetylcholinesterase (ache) and butyrylcholinesterase (bche) . These enzymes play a crucial role in the nervous system, where they are responsible for the breakdown of acetylcholine, a neurotransmitter.
Propriétés
IUPAC Name |
N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4/c20-14(11-6-7-12-13(8-11)22-9-21-12)17-16-19-18-15(23-16)10-4-2-1-3-5-10/h6-8,10H,1-5,9H2,(H,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHMREVJYBJYDAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NN=C(O2)NC(=O)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]propanamide](/img/structure/B2769960.png)
![1-[(3,4-Dimethoxyphenyl)methyl]-3-[[4-(furan-3-yl)thiophen-2-yl]methyl]urea](/img/structure/B2769962.png)
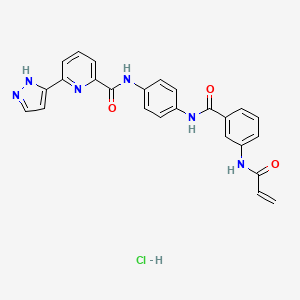
![2-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1,3-dioxoisoindoline-5-carboxylic acid](/img/structure/B2769964.png)

![2-chloro-N-{4-[(4-methylphenyl)sulfanyl]phenyl}nicotinamide](/img/structure/B2769970.png)
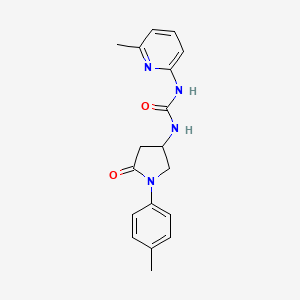
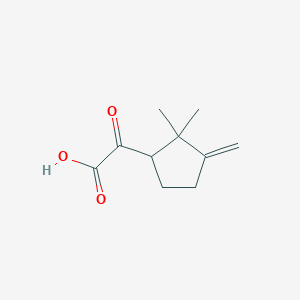

![Methyl 4-{[(3-{methyl[(4-methylphenyl)sulfonyl]amino}thiophen-2-yl)carbonyl]amino}benzoate](/img/structure/B2769979.png)
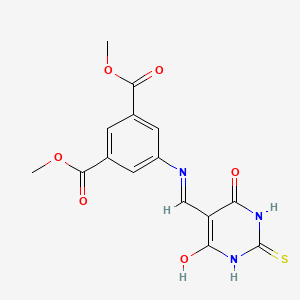
![2-(3,4-dimethoxyphenyl)-9-(m-tolyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2769981.png)
